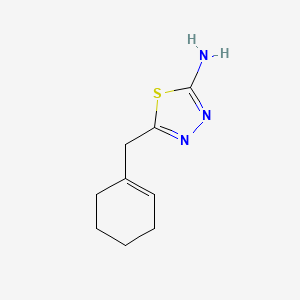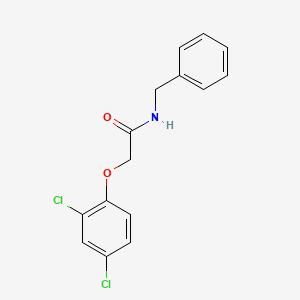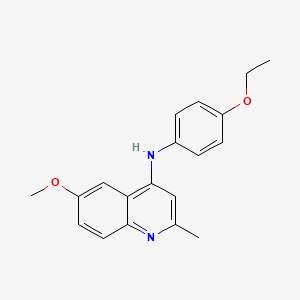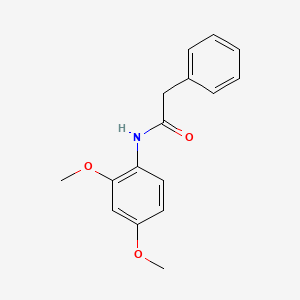![molecular formula C19H26N6S B5557737 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of the pyrimidine derivatives, which are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical and physical properties.
Synthesis Analysis
- The synthesis process involves reactions like cyclocondensation and nucleophilic substitution. For instance, Paronikyan et al. (2016) describe the synthesis of related pyrimidine derivatives using cyclocondensation methods (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).
Molecular Structure Analysis
- Molecular structures of similar compounds have been determined using techniques like NMR and X-ray diffraction. For example, Chao Wu et al. (2005) conducted a study on the molecular structure of related pyrimidine compounds (Wu, Zhu, Li, Li, Ren, Li, & Yang, 2005).
Chemical Reactions and Properties
- The reactivity of the compound can be inferred from studies like those by Ogurtsov and Rakitin (2021), who examined the nucleophilic substitution of similar pyrimidine derivatives (Ogurtsov & Rakitin, 2021).
Physical Properties Analysis
- The physical properties of pyrimidine derivatives, including solubility, melting point, and stability, have been studied, although specific data on this exact compound may be limited.
Chemical Properties Analysis
- Chemical properties like acidity, basicity, and reactivity with other chemicals are intrinsic to the pyrimidine class of compounds. Studies like those by Rodinovskaya et al. (2003) provide insights into the chemical behavior of related compounds (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Scientific research has explored innovative synthetic routes to create complex heterocyclic compounds that include pyrimidine and pyrazole moieties, similar to the structure of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine. For instance, Paronikyan et al. (2016) demonstrated the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, highlighting a method that could potentially be applied to synthesize compounds with similar structures (Paronikyan et al., 2016).
Biological Activities
Research on compounds structurally related to 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine has also been directed towards evaluating their biological activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase agents, suggesting the therapeutic potential of structurally related compounds in oncology and inflammation control (Rahmouni et al., 2016). Additionally, Mallesha et al. (2012) investigated 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative activity against human cancer cell lines, underscoring the potential anticancer properties of compounds with similar frameworks (Mallesha et al., 2012).
Propiedades
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methylpyrazol-3-yl)ethyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-13-14(2)26-19-17(13)18(21-12-22-19)25-10-6-15(7-11-25)20-8-4-16-5-9-23-24(16)3/h5,9,12,15,20H,4,6-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVCVNWSPCKSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)NCCC4=CC=NN4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)

![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)
![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)
![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)
![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)